

Application Notes and Protocols for TBI-223 in Treating Drug-Resistant Tuberculosis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TBI-223 is a novel oxazolidinone antibiotic currently under development for the treatment of tuberculosis (TB), including infections caused by drug-resistant strains of Mycobacterium tuberculosis. As a member of the oxazolidinone class, **TBI-223** functions by inhibiting bacterial protein synthesis.[1] Preclinical data suggest that **TBI-223** possesses potent activity against both drug-sensitive and drug-resistant M. tuberculosis strains and may offer an improved safety profile compared to linezolid, another oxazolidinone used in TB treatment.[2][3] Specifically, **TBI-223** has demonstrated significantly reduced inhibition of mammalian mitochondrial protein synthesis, which is the likely cause of the hematological and neurological toxicities associated with long-term linezolid use.[3][4]

These application notes provide a summary of the available preclinical data on **TBI-223** and detailed protocols for key experiments to evaluate its efficacy and mechanism of action.

Data Presentation In Vitro Activity of TBI-223

The following table summarizes the minimum inhibitory concentration (MIC) data for **TBI-223** against various mycobacterial species.



Organism	MIC₅₀ (μg/mL)	Medium	Reference
Mycobacterium tuberculosis	1.50	7H9	[4]
Mycobacterium kansasii	2.00	7H9	[4]
Mycobacterium avium complex (MAC)	8.00	7H9	[4]
Mycobacterium abscessus	2.00	7H9	[4]

Comparative Safety Profile: TBI-223 vs. Linezolid

This table highlights the improved safety profile of **TBI-223** concerning mitochondrial protein synthesis inhibition, a key factor in the toxicity of oxazolidinones.

Compound	Mammalian Mitochondrial Protein Synthesis IC50 (μΜ)	Reference
TBI-223	>74	[3]
Linezolid	8	[3]

Preclinical Pharmacokinetics of TBI-223

A summary of key pharmacokinetic parameters of TBI-223 in different species.



Species	Bioavailability	Half-life	Key Findings	Reference
Mouse	High	~3 hours	Reasonable volume of distribution.	[3]
Rat	High	~8 hours	Reasonable volume of distribution.	[3]
Dog	High	-	Moderate clearance.	[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of TBI-223 against Mycobacterium tuberculosis using Broth Microdilution

This protocol is adapted from the EUCAST reference method for MIC determination of M. tuberculosis.[5][6]

1. Materials:

- Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumindextrose-catalase).
- Drug Stock Solution: Prepare a stock solution of TBI-223 in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
- Plates: Sterile 96-well U-shaped microtiter plates with lids.
- M. tuberculosis strain: H37Rv (ATCC 27294) as a reference strain, and clinical isolates of drug-resistant M. tuberculosis.
- Inoculum Preparation: Sterile water, glass beads.
- Equipment: Spectrophotometer, inverted mirror, incubator (36 ± 1°C).



2. Procedure:

- Inoculum Preparation:
 - From a fresh culture of M. tuberculosis on solid medium, collect colonies and transfer them to a tube containing sterile water and glass beads.
 - Vortex to create a homogenous suspension.
 - Adjust the turbidity of the suspension to a 0.5 McFarland standard.
 - Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to obtain a final inoculum of approximately 10⁵ CFU/mL.[2][5]
- Drug Dilution:
 - Perform serial two-fold dilutions of the TBI-223 stock solution in Middlebrook 7H9 broth in the 96-well plate to achieve a range of final concentrations to be tested.
- Inoculation:
 - Add the prepared bacterial inoculum to each well containing the drug dilutions.
 - Include a drug-free well as a growth control and an uninoculated well as a sterility control.
- Incubation:
 - Seal the plate and incubate at $36 \pm 1^{\circ}$ C.
- Reading the Results:
 - Read the plates using an inverted mirror when visible growth is observed in the growth control well (typically after 14-21 days).[6]
 - The MIC is the lowest concentration of TBI-223 that completely inhibits visible growth of M. tuberculosis.[5]



Protocol 2: In Vivo Efficacy of TBI-223 in a Mouse Model of Tuberculosis

This protocol is based on established murine models for TB drug efficacy testing.[7]

- 1. Animals and Infection:
- Use BALB/c mice (female, 6-8 weeks old).
- Infect mice via aerosol route with a low dose of M. tuberculosis (e.g., H37Rv or a drugresistant clinical isolate) to establish a chronic infection.
- 2. Treatment:
- Initiate treatment 2-4 weeks post-infection.
- Administer TBI-223 orally once or twice daily at various doses (e.g., 50, 100, 200 mg/kg).
- Include a vehicle control group and a positive control group (e.g., linezolid).
- For combination studies, TBI-223 can be co-administered with other anti-TB drugs like bedaquiline and pretomanid.[7]
- 3. Efficacy Assessment:
- At selected time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group.
- Aseptically remove the lungs and/or spleens.
- Homogenize the organs in sterile saline.
- Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.



• Efficacy is measured as the reduction in log₁₀ CFU in treated groups compared to the vehicle control group.

Protocol 3: In Vitro Ribosomal Protein Synthesis Inhibition Assay

This protocol provides a method to assess the inhibitory effect of **TBI-223** on bacterial protein synthesis, its primary mechanism of action.[8][9]

1. Materials:

- E. coli S30 extract for in vitro transcription/translation.
- Plasmid DNA encoding a reporter gene (e.g., luciferase or beta-galactosidase).
- Amino acid mixture containing a radiolabeled amino acid (e.g., ³⁵S-methionine).
- TBI-223 and control antibiotics (e.g., linezolid, chloramphenicol).

2. Procedure:

- Set up the in vitro transcription/translation reaction according to the manufacturer's instructions for the E. coli S30 extract system.
- Add varying concentrations of TBI-223 or control antibiotics to the reaction mixtures.
- Initiate the reaction by adding the plasmid DNA template.
- Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
- Collect the precipitated proteins on a filter membrane and wash to remove unincorporated radiolabeled amino acids.
- Measure the radioactivity of the filters using a scintillation counter.



- Calculate the percentage of inhibition of protein synthesis for each concentration of TBI-223
 compared to the no-drug control.
- Determine the IC₅₀ value (the concentration of **TBI-223** that inhibits protein synthesis by 50%).

Protocol 4: Mitochondrial Protein Synthesis Inhibition Assay

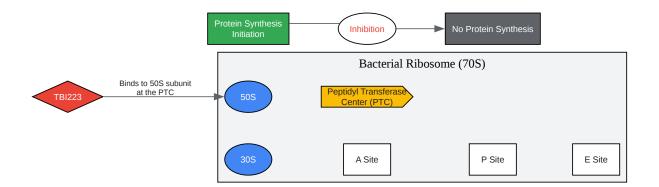
This assay is crucial for evaluating the safety profile of **TBI-223** by measuring its effect on mammalian mitochondrial protein synthesis.[10]

- 1. Materials:
- Isolated rat heart mitochondria.
- Mitochondrial protein synthesis buffer containing essential components (KCI, MgSO₄, amino acids without methionine, etc.).
- 35S-methionine.
- TBI-223 and control compounds (e.g., linezolid, chloramphenicol).
- Cycloheximide (to inhibit cytoplasmic protein synthesis).
- 2. Procedure:
- Isolate mitochondria from rat hearts using standard differential centrifugation methods.
- Prepare reaction mixtures containing the mitochondrial protein synthesis buffer, ³⁵S-methionine, cycloheximide, and varying concentrations of **TBI-223** or control compounds.
- Initiate the reaction by adding the isolated mitochondria.
- Incubate the reactions at 30°C for 90 minutes.[10]
- Stop the reaction by adding sulfosalicylic acid to precipitate the proteins.



- Collect the precipitated proteins on a filter membrane and wash.
- Measure the radioactivity of the filters using a scintillation counter.
- Calculate the percentage of inhibition of mitochondrial protein synthesis for each concentration of **TBI-223**.
- Determine the IC₅₀ value.

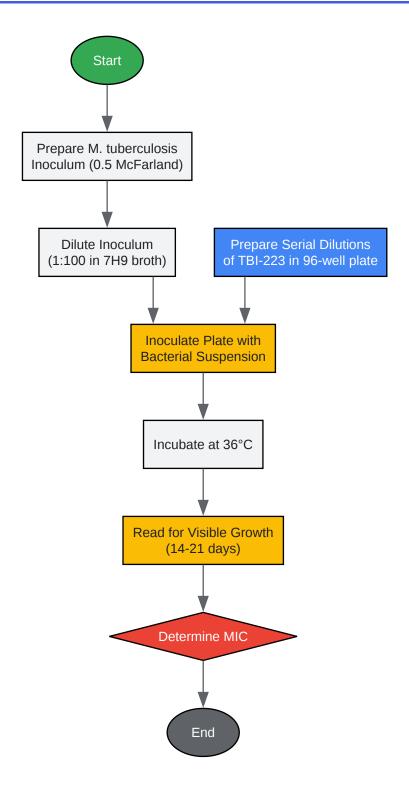
Visualizations



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Caption: Mechanism of action of TBI-223.

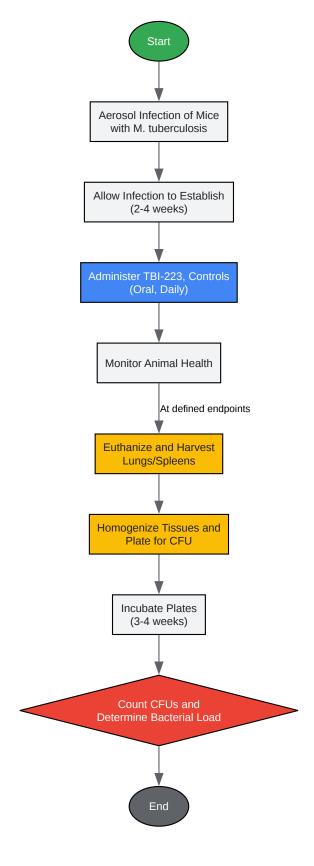




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Caption: Workflow for MIC determination.





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Caption: Workflow for in vivo efficacy testing.



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